2-(2-Methoxyethoxy)ethyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9056. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

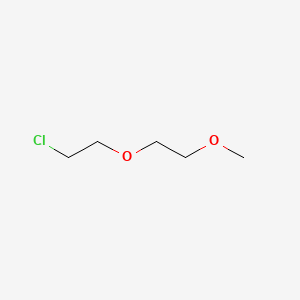

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloroethoxy)-2-methoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClO2/c1-7-4-5-8-3-2-6/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIQXRLOYKOJECL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52972-83-5 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-chloroethyl)-ω-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52972-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6068808 | |

| Record name | Ethane, 1-(2-chloroethoxy)-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6068808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52808-36-3 | |

| Record name | 1-(2-Chloroethoxy)-2-methoxyethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52808-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloroethoxy)-2-methoxyethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052808363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Methoxyethoxy)ethyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9056 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethane, 1-(2-chloroethoxy)-2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethane, 1-(2-chloroethoxy)-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6068808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2-(2-methoxyethoxy)ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2-CHLOROETHOXY)-2-METHOXYETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H879VVT5E7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to 2-(2-Methoxyethoxy)ethyl Chloride: Physical Properties and Spectral Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties and predicted spectral characteristics of 2-(2-Methoxyethoxy)ethyl chloride. Due to a lack of publicly available experimental spectral data for this specific compound, this document focuses on predicted values derived from the analysis of its constituent functional groups and data from analogous chemical structures.

Chemical Identity and Physical Properties

This compound, with the CAS number 52808-36-3, is a chloroalkyl ether. Its chemical structure consists of a short ethylene glycol methyl ether chain terminated by a chlorine atom. This structure imparts properties of both an ether and an alkyl halide.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₁ClO₂ | [1][2] |

| Molecular Weight | 138.59 g/mol | [2] |

| IUPAC Name | 1-(2-chloroethoxy)-2-methoxyethane | [2] |

| CAS Number | 52808-36-3 | [1][2] |

| Canonical SMILES | COCCOCCCl | [1][2] |

| Density | 1.025 g/cm³[2] | [2][3][4] |

| Boiling Point | 156 °C at 760 mmHg[2][3] | [2][3][4] |

| Flash Point | 44.8 °C | [2][3] |

| Vapor Pressure | 3.8 mmHg at 25 °C | [3] |

| Refractive Index | 1.411 | [4] |

| XLogP3 | 0.4 | [2] |

| Topological Polar Surface Area | 18.5 Ų | [2] |

Predicted Spectral Data

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by absorptions from the C-O ether linkages and the C-Cl bond.

Table 2: Predicted Infrared (IR) Spectral Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

| C-H (Aliphatic) | ~2850-3000 | Stretching |

| C-O-C (Ether) | ~1100-1250 | Stretching (Strong) |

| C-Cl (Alkyl Halide) | ~580-780 | Stretching |

Prediction based on characteristic absorption regions for functional groups present in the molecule. Strong C-O-C ether linkage stretching bands are a key identifying feature for this class of compounds.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen environments within the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show four distinct signals corresponding to the four unique proton environments.

Table 3: Predicted ¹H NMR Spectral Data

| Proton Assignment (Structure: a-b-c-d) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| a (CH₃-O-) | ~3.3 | Singlet (s) | 3H |

| b (-O-CH₂-CH₂-O-) | ~3.5-3.6 | Triplet (t) | 2H |

| c (-O-CH₂-CH₂-Cl) | ~3.6-3.7 | Triplet (t) | 2H |

| d (-CH₂-Cl) | ~3.7-3.8 | Triplet (t) | 2H |

Note: The chemical shifts of protons on carbons adjacent to oxygen atoms are typically in the 3.3-4.5 ppm range. Protons closer to the electronegative chlorine atom (d) are expected to be the most downfield.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is predicted to display four signals, one for each chemically non-equivalent carbon atom.

Table 4: Predicted ¹³C NMR Spectral Data

| Carbon Assignment (Structure: 1-2-3-4) | Predicted Chemical Shift (ppm) |

| 1 (CH₃-O-) | ~59 |

| 2 (-O-CH₂-CH₂-O-) | ~70-72 |

| 3 (-O-CH₂-CH₂-Cl) | ~70-72 |

| 4 (-CH₂-Cl) | ~42-44 |

Note: Carbons bonded to oxygen (ethers) typically resonate in the 50-80 ppm range, while carbons bonded to chlorine are found around 30-50 ppm.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound is expected to produce a weak or absent molecular ion peak. The fragmentation pattern will likely be dominated by cleavage at the C-O and C-C bonds.

Table 5: Predicted Mass Spectrometry (MS) Fragmentation

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

| M-Cl (103) | [C₅H₁₁O₂]⁺ | Loss of chlorine radical |

| 89 | [CH₃OCH₂CH₂O]⁺ | Cleavage of the central C-C bond |

| 63/65 | [CH₂Cl]⁺ | Alpha-cleavage (less likely to be prominent) |

| 59 | [CH₃OCH₂]⁺ | Alpha-cleavage |

| 45 | [CH₂OCH₃]⁺ | Cleavage adjacent to the methoxy group |

Note: The fragmentation of ethers is often initiated by the oxygen atom, leading to resonance-stabilized cations. Alpha-cleavage (cleavage of the bond adjacent to the oxygen atom) is a common pathway.[7][8]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data discussed.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation : As this compound is a liquid, the spectrum can be obtained neat. A small drop of the sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin liquid film.

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition : A background spectrum of the clean salt plates is first recorded. The sample is then scanned over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Processing : The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation : Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of a reference standard, typically tetramethylsilane (TMS), is added. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation : A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

-

Data Acquisition :

-

For ¹H NMR , the instrument is tuned to the proton frequency. Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR , the instrument is tuned to the carbon-13 frequency. A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal. A larger number of scans is required due to the low natural abundance of ¹³C.

-

-

Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed. The resulting spectrum is then phased, baseline corrected, and referenced to the TMS signal (0.00 ppm).

Mass Spectrometry (MS) Protocol

-

Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile liquids. The GC separates the sample from any impurities before it enters the ion source.

-

Ionization : Electron Ionization (EI) is a common method. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis : The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection : An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate key relationships and workflows relevant to the analysis of this compound.

Caption: Relationship between molecular structure and predicted spectral data.

Caption: General experimental workflow for chemical characterization.

References

- 1. This compound - Wikidata [wikidata.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound, CAS No. 52808-36-3 - iChemical [ichemical.com]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. GCMS Section 6.13 [people.whitman.edu]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide to 2-(2-Methoxyethoxy)ethyl chloride (CAS 52808-36-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(2-Methoxyethoxy)ethyl chloride, CAS number 52808-36-3. It includes a summary of its known physicochemical characteristics, detailed experimental protocols for its synthesis and purification, and methods for its analysis. Furthermore, this document explores its potential applications in organic synthesis, particularly as a reactive intermediate. Due to a lack of publicly available data, its direct role in drug development and specific biological signaling pathways is not detailed; however, its utility as a building block in the synthesis of larger, potentially bioactive molecules is discussed.

Core Properties

This compound is a chloroalkane ether. Its chemical structure combines the reactivity of an alkyl chloride with the solubility characteristics imparted by the ether linkages.

Physicochemical Data

The known physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₁ClO₂ | [1] |

| Molecular Weight | 138.59 g/mol | [1] |

| IUPAC Name | 1-(2-chloroethoxy)-2-methoxyethane | [1] |

| Synonyms | This compound, 1-Chloro-2-(2-methoxyethoxy)ethane, 2-Chloroethyl 2-methoxyethyl ether | [2] |

| CAS Number | 52808-36-3 | [1] |

| Appearance | Colorless liquid (presumed) | General knowledge |

| Boiling Point | 156 °C at 760 mmHg | [1] |

| Density | 1.025 g/cm³ | [1] |

| Flash Point | 44.8 °C | [1] |

| XLogP3 | 0.4 | [1] |

| Topological Polar Surface Area | 18.5 Ų | [1] |

Safety Information

Specific safety data for this compound (CAS 52808-36-3) is not extensively documented. However, due to its classification as a chloroalkyl ether, it should be handled with care in a well-ventilated fume hood. Personal protective equipment, including gloves and safety goggles, is essential. It is important to avoid confusion with the similarly named but structurally different compound, 2-methoxyethoxymethyl chloride (MEM-Cl, CAS 3970-21-6), which is a known hazardous substance.

Synthesis and Purification

Synthetic Pathway

The most common method for the synthesis of this compound is the chlorination of its corresponding alcohol, 2-(2-methoxyethoxy)ethanol, using a suitable chlorinating agent such as thionyl chloride (SOCl₂).

Experimental Protocol for Synthesis

The following is a detailed experimental protocol adapted from a similar procedure for the chlorination of an alcohol with thionyl chloride[3]:

Materials:

-

2-(2-methoxyethoxy)ethanol

-

Thionyl chloride (SOCl₂)

-

Anhydrous chloroform (or other suitable inert solvent)

-

Magnetic stirrer and stir bar

-

Round-bottomed flask

-

Condenser

-

Dropping funnel

-

Ice bath

Procedure:

-

In a fume hood, equip a dry, three-necked round-bottomed flask with a magnetic stirrer, a pressure-equalizing dropping funnel, and a condenser fitted with a gas outlet to a scrubbing system (to neutralize HCl and SO₂ byproducts).

-

Charge the flask with 2-(2-methoxyethoxy)ethanol and anhydrous chloroform.

-

Cool the flask in an ice bath with stirring.

-

Add thionyl chloride dropwise to the stirred solution from the dropping funnel. The addition should be slow to control the exothermic reaction and the evolution of gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for a period to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

Purification

The crude this compound can be purified by fractional distillation under reduced pressure.

Procedure:

-

Assemble a fractional distillation apparatus.

-

Transfer the crude product to the distillation flask.

-

Heat the flask gently using an oil bath.

-

Collect the fraction that distills at the expected boiling point of this compound under the applied pressure.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of this compound to assess its purity and identify any impurities.

General Protocol:

-

Injection: A small, diluted sample of the compound in a volatile solvent is injected into the GC.

-

Column: A non-polar or medium-polarity capillary column is typically used for the separation of chloroalkanes.

-

Oven Program: A temperature-programmed method is employed, starting at a low temperature and gradually increasing to elute the compound and any potential impurities.

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. The resulting mass spectrum will show the molecular ion peak and characteristic fragmentation patterns that can be used to confirm the structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of this compound.

Expected ¹H NMR Chemical Shifts: Based on the general principles of NMR spectroscopy for ethers, the following approximate chemical shifts are expected[4][5][6][7][8]:

-

-OCH₃: A singlet around 3.3-3.4 ppm.

-

-OCH₂CH₂O-: Multiplets in the range of 3.5-3.8 ppm.

-

-CH₂Cl: A triplet around 3.6-3.8 ppm.

Expected ¹³C NMR Chemical Shifts: The expected chemical shifts in the ¹³C NMR spectrum are as follows[5]:

-

-OCH₃: A peak around 59 ppm.

-

-OCH₂CH₂O-: Peaks in the range of 69-72 ppm.

-

-CH₂Cl: A peak around 43 ppm.

Reactivity and Applications in Synthesis

This compound is a bifunctional molecule containing both ether and alkyl chloride functionalities. The primary reactive site for synthetic transformations is the carbon atom bonded to the chlorine, which is electrophilic and susceptible to nucleophilic attack.

Nucleophilic Substitution Reactions

This compound is an excellent substrate for Sₙ2 reactions, where the chloride ion acts as a good leaving group. It can react with a variety of nucleophiles to introduce the 2-(2-methoxyethoxy)ethyl group into other molecules. This is a common strategy in the synthesis of more complex molecules, including those with potential biological activity.

Examples of nucleophiles that can react with this compound include:

-

Alcohols and Phenols: To form more complex ethers.

-

Amines: To produce secondary or tertiary amines.

-

Thiols: To generate thioethers.

-

Carboxylates: To form esters.

-

Cyanide: To introduce a nitrile group, which can be further elaborated.

While there is no direct evidence in the scientific literature of this compound being used as a key intermediate in the synthesis of specific drugs, its reactive nature makes it a plausible building block for the construction of larger molecules that may be investigated for pharmacological activity.

Biological Activity and Signaling Pathways

There is currently no publicly available scientific literature that describes the biological activity of this compound or its interaction with any biological signaling pathways. Its primary relevance to drug development and life sciences research lies in its potential use as a synthetic intermediate.

Conclusion

This compound is a valuable reagent in organic synthesis, characterized by its reactive alkyl chloride group and the solubilizing ether functionalities. This guide has provided a summary of its physicochemical properties, along with protocols for its synthesis, purification, and analysis. Although its direct biological effects are unknown, its utility as a building block for more complex molecules suggests its potential as an intermediate in the development of new chemical entities for research and pharmaceutical applications. Researchers and drug development professionals should handle this compound with appropriate safety precautions and can utilize the provided information for its application in their synthetic endeavors.

References

- 1. 2-(2-Methoxyethoxy)ethanol - Wikipedia [en.wikipedia.org]

- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. fiveable.me [fiveable.me]

- 8. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

An In-depth Technical Guide to 1-(2-chloroethoxy)-2-methoxyethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-chloroethoxy)-2-methoxyethane (CAS No: 52808-36-3), a key intermediate in pharmaceutical and chemical synthesis. The document details its chemical identity, physicochemical properties, and general synthetic approaches. Spectroscopic data, safety information, and its role as a versatile building block for more complex molecules are also discussed. Due to the absence of specific publicly available information linking this intermediate to a final drug product with a known biological activity, this guide presents a generalized experimental workflow for its synthesis in place of a specific signaling pathway.

Chemical Identity and Structure

The compound with the common name 1-(2-chloroethoxy)-2-methoxyethane is unambiguously identified by its IUPAC name and chemical structure.

-

IUPAC Name: 1-(2-chloroethoxy)-2-methoxyethane[1]

-

Synonyms: 2-(2-Methoxyethoxy)ethyl chloride, 1-Chloro-2-(2-methoxyethoxy)ethane[1]

-

CAS Number: 52808-36-3[1]

-

Molecular Formula: C₅H₁₁ClO₂[1]

-

Canonical SMILES: COCCOCCCl[1]

The structure of 1-(2-chloroethoxy)-2-methoxyethane consists of an ethyl ether backbone with a methoxy group at one end and a 2-chloroethyl group attached to the ether oxygen.

Caption: Chemical structure of 1-(2-chloroethoxy)-2-methoxyethane.

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of 1-(2-chloroethoxy)-2-methoxyethane is presented in the table below. This data is essential for its handling, application in synthesis, and for quality control purposes.

| Property | Value | Reference(s) |

| Molecular Weight | 138.59 g/mol | [1] |

| Appearance | White crystalline powder | [2] |

| Boiling Point | 156 °C at 760 mmHg | [2] |

| Density | 1.025 g/mL at 25°C | [2] |

| Flash Point | 44.8 °C | [2] |

| Refractive Index (n20/D) | 1.41 | [2] |

| XLogP3 | 0.4 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Synthesis and Experimental Protocols

1-(2-chloroethoxy)-2-methoxyethane is a key pharmaceutical intermediate, valued as a building block for more complex active pharmaceutical ingredients (APIs).[2] Its synthesis typically involves the chlorination of the corresponding alcohol, 2-(2-methoxyethoxy)ethanol.

General Experimental Protocol: Chlorination of 2-(2-methoxyethoxy)ethanol

The conversion of 2-(2-methoxyethoxy)ethanol to 1-(2-chloroethoxy)-2-methoxyethane is commonly achieved through reaction with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).[3] The following is a generalized procedure based on common organic synthesis methodologies for this type of transformation.

Disclaimer: This protocol is for informational purposes only and should be adapted and optimized by qualified personnel in a controlled laboratory setting. All necessary safety precautions must be taken.

Materials:

-

2-(2-methoxyethoxy)ethanol

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., chloroform, dichloromethane)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottomed flask with a reflux condenser and a dropping funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In an oven-dried, three-necked round-bottomed flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a condenser, place 2-(2-methoxyethoxy)ethanol dissolved in an anhydrous solvent like chloroform.

-

Cool the flask in an ice bath to maintain a low temperature.

-

Add thionyl chloride dropwise to the stirring solution from the dropping funnel. The reaction is exothermic and produces HCl and SO₂ gas, so proper ventilation and gas trapping are essential.

-

After the addition is complete, allow the mixture to stir at room temperature for a period, followed by gentle refluxing to drive the reaction to completion.

-

After cooling, carefully remove the solvent and excess thionyl chloride using a rotary evaporator.

-

The crude product is then purified by vacuum distillation to yield 1-(2-chloroethoxy)-2-methoxyethane.

Caption: Generalized workflow for the synthesis of 1-(2-chloroethoxy)-2-methoxyethane.

Biological Context and Applications

1-(2-chloroethoxy)-2-methoxyethane is primarily utilized as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical products.[2] The presence of a reactive chlorine atom allows for nucleophilic substitution reactions, enabling the introduction of the 2-(2-methoxyethoxy)ethyl moiety into larger molecules.[3] This is a common strategy in drug design to modify properties such as solubility, bioavailability, and metabolic stability.

Despite its role as a pharmaceutical intermediate, a comprehensive search of publicly available literature did not yield specific examples of approved drugs that are synthesized directly from 1-(2-chloroethoxy)-2-methoxyethane. Consequently, information regarding its involvement in specific biological signaling pathways is not available. Researchers utilizing this intermediate would be developing novel compounds whose biological activities would need to be determined through further studies.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 1-(2-chloroethoxy)-2-methoxyethane. The following is a summary of available data from public databases.

-

¹H NMR Spectroscopy: Data available on SpectraBase, recorded on a Varian A-60D instrument.[4]

-

¹³C NMR Spectroscopy: Data available on SpectraBase.[4]

-

Mass Spectrometry (GC-MS): Data available in the NIST Mass Spectrometry Data Center.[4]

-

IR Spectroscopy: Vapor phase IR spectra are available on SpectraBase.[4]

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-(2-chloroethoxy)-2-methoxyethane is classified with the following hazards:

-

Flammable liquid and vapor (H226)[1]

-

Harmful if swallowed (H302)[1]

-

Causes skin irritation (H315)[1]

-

Causes serious eye irritation (H319)[1]

-

May cause respiratory irritation (H335)[1]

Precautionary Measures: Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All work should be conducted in a well-ventilated fume hood. Keep away from heat, sparks, and open flames.[1]

Conclusion

1-(2-chloroethoxy)-2-methoxyethane is a valuable chemical intermediate with well-defined physical and chemical properties. Its utility in organic synthesis, particularly for the introduction of the methoxyethoxyethyl group, makes it a relevant compound for professionals in drug development and chemical research. While its direct biological activity is not documented, its role as a building block for potentially bioactive molecules is significant. This guide provides the foundational technical information required for its safe and effective use in a research and development setting.

References

- 1. Ethane, 1-(2-chloroethoxy)-2-methoxy- | C5H11ClO2 | CID 94934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 627-42-9,2-Methoxyethyl chloride | lookchem [lookchem.com]

- 3. Buy this compound | 52808-36-3 [smolecule.com]

- 4. Buy 2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride | 1342017-76-8 [smolecule.com]

"2-(2-Methoxyethoxy)ethyl chloride" molecular weight and formula

This document provides essential chemical data for 2-(2-Methoxyethoxy)ethyl chloride, a compound relevant to researchers and professionals in drug development and chemical synthesis.

Chemical Properties

The fundamental molecular characteristics of this compound are summarized below. This data is critical for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value |

| Molecular Formula | C5H11ClO2[1][2][3][4][5] |

| Molecular Weight | 138.59 g/mol [1][2][3][4] |

Structural and Property Relationship

The chemical identity of a compound is defined by its formula and molecular weight. The following diagram illustrates this fundamental relationship for this compound.

Caption: Relationship between the compound and its key identifiers.

References

A Comprehensive Technical Guide to the Solubility of 2-(2-Methoxyethoxy)ethyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of 2-(2-Methoxyethoxy)ethyl chloride, a key intermediate in various chemical syntheses. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on predicting solubility based on the compound's molecular structure and by drawing parallels with structurally similar compounds. Furthermore, a detailed experimental protocol for determining solubility is provided to enable researchers to generate precise data for their specific applications.

Core Concepts: Predicting Solubility

The solubility of a substance is governed by the principle of "like dissolves like." This means that polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. The molecular structure of this compound (C₅H₁₁ClO₂) contains both polar and nonpolar regions, which dictates its solubility behavior. The presence of two ether linkages and a chloro group introduces polarity, while the ethyl and methyl groups contribute to its nonpolar character.

Based on its structure, this compound is expected to be a polar aprotic solvent. The ether oxygens can act as hydrogen bond acceptors, suggesting miscibility with a range of organic solvents. Its solubility will be influenced by the polarity, hydrogen bonding capability, and dielectric constant of the solvent.

Expected Solubility Profile

While specific quantitative data is scarce, a qualitative solubility profile can be predicted. The following table summarizes the expected solubility of this compound in various classes of organic solvents. This is a generalized guide, and experimental verification is crucial for specific applications.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Alcohols | Methanol, Ethanol | Miscible | The hydroxyl group in alcohols can engage in hydrogen bonding with the ether oxygens of this compound. The overall polar nature of both the solute and solvent is similar, promoting miscibility. |

| Ethers | Diethyl ether, THF | Miscible | As a diether itself, this compound shares structural similarities with other ethers. The principle of "like dissolves like" strongly suggests high solubility or miscibility due to similar polarities and the absence of strong, disruptive intermolecular forces. |

| Ketones | Acetone | Miscible | Acetone is a polar aprotic solvent, similar in nature to this compound. The dipole-dipole interactions between the carbonyl group of acetone and the polar C-O and C-Cl bonds of the solute are expected to lead to good solubility. |

| Halogenated Solvents | Dichloromethane | Soluble | The presence of a chloro group in this compound suggests favorable interactions with other halogenated solvents through dipole-dipole forces. |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderately Soluble | The nonpolar aromatic ring of these solvents will have weaker interactions with the polar part of the this compound molecule. Some solubility is expected due to London dispersion forces with the alkyl chain of the solute. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Sparingly Soluble | These are nonpolar solvents. The significant difference in polarity between hexane/heptane and the polar functional groups of this compound will likely result in poor solubility. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocol is recommended. This method is a standard procedure for determining the solubility of a liquid in a solvent.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled water bath or heating block

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Glass vials with screw caps

-

Magnetic stirrer and stir bars

-

Gas chromatograph (GC) or other suitable analytical instrument for quantification

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial.

-

Place a magnetic stir bar in the vial and seal it tightly.

-

Place the vial in a thermostatically controlled bath set to the desired temperature.

-

Stir the mixture vigorously for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached and a saturated solution is formed. The presence of a distinct undissolved layer of the solute confirms saturation.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the stirring and allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the clear, supernatant (saturated solution) using a calibrated pipette.

-

Transfer the aliquot to a volumetric flask and dilute it with the same solvent to a concentration suitable for the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a pre-calibrated analytical instrument (e.g., Gas Chromatography).

-

Construct a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent before starting the experiment.

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in assessing the solubility of this compound, the following diagrams have been created using the DOT language.

Caption: Logical workflow for predicting the solubility of a compound.

Caption: Step-by-step experimental workflow for solubility determination.

This guide provides a foundational understanding of the solubility of this compound. For critical applications, the experimental protocol outlined should be followed to obtain precise and reliable solubility data.

In-Depth Technical Guide: Stability and Storage of 2-(2-Methoxyethoxy)ethyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(2-Methoxyethoxy)ethyl chloride (CAS No. 52808-36-3). Understanding these parameters is critical for ensuring the integrity of the compound in research and development applications, maintaining safety in the laboratory, and obtaining reliable results in experimental procedures.

Chemical and Physical Properties

This compound is a colorless liquid classified as a chloroalkyl ether. Its physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C5H11ClO2 |

| Molecular Weight | 138.59 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 156 °C at 760 mmHg |

| Flash Point | 44.8 °C |

| Density | 1.025 g/cm³ |

| Vapor Pressure | 3.8 mmHg at 25°C |

Stability Profile

Under normal laboratory conditions, this compound is considered to be stable. However, its stability can be influenced by various environmental factors.

General Stability: The compound is stable under recommended storage conditions. It is a flammable liquid and vapor, indicating a potential for instability in the presence of ignition sources.

Hydrolytic Stability: As a beta-chloroalkyl ether, this compound is expected to be relatively stable to hydrolysis under neutral pH conditions at ambient temperature. Ether linkages are generally resistant to hydrolysis.

Thermal Stability: The compound can decompose at elevated temperatures. Thermal decomposition may produce hazardous gases, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas.

Oxidative Stability: this compound is incompatible with strong oxidizing agents. Contact with these substances can lead to vigorous reactions and decomposition.

While general stability information is available, quantitative data from forced degradation studies (e.g., degradation rates under specific pH, temperature, or light conditions) are not publicly documented.

Potential Decomposition Pathway

The primary non-thermal decomposition pathway of concern for chloroalkyl ethers is hydrolysis, although this is generally slow for beta-ethers. The following diagram illustrates a hypothetical hydrolysis pathway.

Caption: Hypothetical hydrolysis pathway of this compound.

Recommended Storage and Handling

Proper storage and handling are essential to maintain the quality and safety of this compound.

Storage Conditions

| Parameter | Recommendation |

| Temperature | Store in a cool, dry place. Some suppliers recommend refrigeration at 2-8°C. |

| Ventilation | Store in a well-ventilated area. |

| Container | Keep containers tightly closed. |

| Ignition Sources | Keep away from heat, sparks, and open flames. |

| Incompatible Materials | Store away from strong oxidizing agents. |

Handling Procedures

The following flowchart outlines the recommended procedures for handling this compound safely.

Caption: Recommended workflow for handling this compound.

Material Compatibility

Specific studies on the compatibility of this compound with various laboratory materials are not widely published. However, based on the properties of similar chlorinated ethers, the following general guidelines can be considered:

-

Metals: Should be compatible with stainless steel and glass-lined reactors. Avoid reactive metals.

-

Plastics and Elastomers: Compatibility with plastics and elastomers should be verified for specific applications, as solvents can cause some materials to swell, soften, or degrade. Materials such as PTFE and Viton® are often suitable for handling chlorinated compounds, but testing is recommended.

Experimental Protocols for Stability Assessment

While specific, validated stability-indicating assay methods for this compound are not found in the public domain, a general approach to a forced degradation study can be outlined based on established scientific principles and regulatory guidelines (e.g., ICH Q1A).

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

General Workflow:

Caption: General experimental workflow for conducting a forced degradation study.

Methodology Outline:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents.

-

Stress Conditions:

-

Acidic: Treat with a dilute acid (e.g., 0.1 M HCl) at room temperature and an elevated temperature (e.g., 60°C).

-

Basic: Treat with a dilute base (e.g., 0.1 M NaOH) at room temperature and an elevated temperature.

-

Oxidative: Treat with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal: Expose the solid or a solution to elevated temperatures.

-

Photolytic: Expose the sample to light according to ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points for each stress condition.

-

Analysis: Analyze the stressed samples, along with an unstressed control, using a high-resolution separation technique such as Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the parent compound and any degradation products.

-

Method Validation: Once degradation products are identified, develop and validate an analytical method to quantify the parent compound and key degradants.

This systematic approach allows for a thorough understanding of the compound's stability profile.

An In-depth Technical Guide to 2-(2-Methoxyethoxy)ethyl Chloride vs. 2-Methoxyethoxymethyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract: In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic use of reagents for alkylation and functional group protection is paramount. This technical guide provides a comprehensive comparison of two structurally related yet functionally distinct chloroalkyl ethers: 2-(2-Methoxyethoxy)ethyl chloride and 2-methoxyethoxymethyl chloride (MEM-Cl). While both molecules feature a methoxyethoxy moiety, their chemical reactivity, applications, and handling considerations differ significantly. This document details their chemical properties, synthesis protocols, reaction mechanisms, and safety profiles, offering a clear framework for researchers to select the appropriate reagent for their specific synthetic challenges.

Introduction and Core Chemical Differences

At first glance, this compound and 2-methoxyethoxymethyl chloride (MEM-Cl) appear similar. However, the placement of the chlorine atom in relation to the ether linkages dictates their fundamental chemical nature and utility in synthesis.

-

2-Methoxyethoxymethyl Chloride (MEM-Cl) is an α-chloro ether, specifically a chloromethyl ether. The chlorine atom is attached to a carbon that is also bonded to an oxygen atom. This structure renders it a highly reactive electrophile and the premier reagent for introducing the 2-methoxyethoxymethyl (MEM) protecting group onto alcohols.[1][2] The MEM group is an acetal, known for its distinct stability profile and unique deprotection conditions.[3][4]

-

This compound is a chloroalkane with an ether linkage. The chlorine atom is on a terminal ethyl group, separated from the nearest ether oxygen by a carbon atom. This classifies it as a primary alkyl halide. Its reactivity is typical of such compounds, primarily serving as an alkylating agent to introduce a 2-(2-methoxyethoxy)ethyl group via nucleophilic substitution.[5][6]

This guide will dissect these differences through a detailed examination of their properties, synthesis, applications, and safety.

Comparative Chemical and Physical Properties

A summary of the key physical and chemical properties is essential for laboratory use, including reaction setup and purification. The data below has been aggregated from various chemical suppliers and databases.

| Property | 2-Methoxyethoxymethyl Chloride (MEM-Cl) | This compound |

| Structure |  | |

| CAS Number | 3970-21-6[1] | 52808-36-3[7] |

| Molecular Formula | C₄H₉ClO₂[2] | C₅H₁₁ClO₂[5] |

| Molecular Weight | 124.56 g/mol [1] | 138.59 g/mol [5] |

| Appearance | Clear, colorless to pale yellow liquid[2] | Clear, colorless to yellowish liquid[5] |

| Boiling Point | 50-52 °C @ 13 mmHg[8] | 169 °C @ 744 Torr[6] |

| Density | 1.091 - 1.094 g/mL at 25 °C[1][8] | ~1.056 g/cm³[6] |

| Solubility | Soluble in common organic solvents; hydrolyzes in water.[2] | Soluble in various organic solvents. |

| Primary Function | Protecting group reagent (for alcohols)[1] | Alkylating agent[5] |

Synthesis and Manufacturing Protocols

The synthesis of these two compounds reflects their structural differences. MEM-Cl is typically prepared by chloromethylation, while this compound is formed by chlorination of the corresponding alcohol.

Synthesis of 2-Methoxyethoxymethyl Chloride (MEM-Cl)

The classical synthesis involves the reaction of 2-methoxyethanol with a formaldehyde source (like paraformaldehyde or s-trioxane) and anhydrous hydrogen chloride.[9]

Experimental Protocol: Synthesis of 2-Methoxyethoxymethyl Chloride [8]

-

Preparation: In a flask equipped with a stirrer and a gas inlet tube, combine 2-methoxyethanol (152 g) and s-trioxane (66 g).

-

Reaction: Cool the mixture and begin bubbling a stream of dry hydrogen chloride (HCl) gas through it with continuous stirring. Maintain cooling to control the exothermic reaction.

-

Monitoring: Continue the HCl stream until the mixture becomes a clear, homogeneous solution, indicating the reaction is complete.

-

Workup: Dilute the resulting solution with pentane (900 mL). Dry the organic phase over anhydrous magnesium sulfate (100 g) for 3 hours at 5 °C.

-

Purification: Filter off the drying agent and evaporate the pentane under reduced pressure. The residue is then purified by fractional distillation in a vacuum to yield pure MEM-Cl.[8]

Synthesis of this compound

This compound is typically synthesized by treating 2-(2-methoxyethoxy)ethanol with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus trichloride.[5]

Experimental Protocol: Synthesis of this compound This is a representative protocol based on the common conversion of alcohols to alkyl chlorides.

-

Preparation: In a round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), place 2-(2-methoxyethoxy)ethanol.

-

Reaction: Cool the flask in an ice bath. Slowly add thionyl chloride dropwise from the addition funnel with stirring. A typical molar ratio is 1.2 equivalents of thionyl chloride to 1 equivalent of the alcohol.

-

Heating: After the addition is complete, allow the mixture to warm to room temperature and then heat gently under reflux until the evolution of gas ceases.

-

Purification: Carefully cool the reaction mixture. The crude product can be purified by fractional distillation under reduced pressure to yield this compound.

Reactivity, Mechanisms, and Applications

The distinct structures of the two compounds lead to vastly different applications in drug development and organic synthesis.

2-Methoxyethoxymethyl Chloride (MEM-Cl): A Versatile Protecting Group

The primary role of MEM-Cl is to introduce the MEM protecting group for hydroxyl functions.[2] The resulting MEM ether is stable to a wide range of conditions, including strong bases, organometallic reagents, and many oxidizing/reducing agents.[3]

Protection of Alcohols: The protection is typically achieved by deprotonating the alcohol with a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), followed by reaction with MEM-Cl.[1]

// Nodes ROH [label="R-OH (Alcohol)", shape=plaintext]; MEMCl [label="MEM-Cl", shape=plaintext]; Base [label="DIPEA (Base)", shape=plaintext]; RO_minus [label="R-O⁻ (Alkoxide)", shape=plaintext, fontcolor="#EA4335"]; Protected [label="R-O-MEM (MEM Ether)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="[Transition State]", shape=ellipse, style=dashed, color="#5F6368", fontcolor="#5F6368"]; BaseH [label="DIPEA-H⁺", shape=plaintext]; Chloride [label="Cl⁻", shape=plaintext];

// Edges ROH -> RO_minus [label=" Deprotonation", color="#EA4335"]; Base -> ROH [style=invis]; RO_minus -> Intermediate [label=" SN2 Attack", color="#34A853"]; MEMCl -> Intermediate; Intermediate -> Protected; Intermediate -> Chloride [style=dashed, label=" Cl⁻ leaves"]; Base -> BaseH [style=invis]; // for positioning } .dot Caption: Mechanism of alcohol protection using MEM-Cl and a base.

Experimental Protocol: MEM Protection of a Primary Alcohol [3]

-

Setup: To a solution of the alcohol (e.g., 40 mmol) in anhydrous dichloromethane (100 mL) under a nitrogen atmosphere, add N,N-diisopropylethylamine (DIPEA) (60 mmol).

-

Reaction: Add 2-methoxyethoxymethyl chloride (MEM-Cl) (60 mmol) to the solution at room temperature (25 °C).

-

Monitoring: Stir the reaction mixture for approximately 5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding water (30 mL). Separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude MEM-protected alcohol, which can be further purified by column chromatography.

Deprotection of MEM Ethers: A key advantage of the MEM group over the simpler methoxymethyl (MOM) group is its lability towards Lewis acids.[3][4] The additional ether oxygen in the MEM group can form a bidentate chelate with a Lewis acid (e.g., ZnBr₂, TiCl₄), significantly facilitating cleavage under milder conditions than those required for MOM ethers.[3] Deprotection can also be achieved with Brønsted acids.[1]

// Nodes MEM_Ether [label="R-O-MEM", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Lewis_Acid [label="Lewis Acid (e.g., ZnBr₂)", shape=plaintext]; Chelate [label="Bidentate Chelate\nIntermediate", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Oxonium [label="Oxocarbenium Ion", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alcohol [label="R-OH (Alcohol)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Workup [label="Aqueous\nWorkup", shape=invhouse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges MEM_Ether -> Chelate [label=" Coordination", color="#EA4335"]; Lewis_Acid -> Chelate; Chelate -> Oxonium [label=" C-O Bond\nCleavage", color="#34A853"]; Chelate -> Alcohol [style=dashed, label=" Alcohol\nReleased"]; Oxonium -> Workup; Workup -> Alcohol [style=invis]; // for final product alignment } .dot Caption: Chelation-assisted cleavage of a MEM ether by a Lewis acid.

This compound: A Glycol Ether Alkylating Agent

This reagent's primary function is to introduce the CH₂CH₂OCH₂CH₂OCH₃ chain onto nucleophiles. Its reactivity is that of a standard primary alkyl chloride, participating in Sₙ2 reactions.[5]

Applications:

-

Synthesis of Intermediates: It is used to synthesize molecules containing the diethylene glycol monomethyl ether moiety. This structure can improve the solubility or pharmacokinetic properties of a drug candidate.

-

Derivatization: It can react with nucleophiles like amines, phenols, or thiols to form more complex ethers, amines, and thioethers.[5]

-

Polymer Chemistry: This functional group can be incorporated into polymers to modify their properties.

Experimental Protocol: N-Alkylation using this compound

-

Setup: In a suitable solvent like DMF or acetonitrile, dissolve the amine substrate (1 equivalent) and a non-nucleophilic base such as potassium carbonate or sodium hydride (1.1-1.5 equivalents).

-

Reaction: Add this compound (1.1 equivalents) to the mixture.

-

Heating: Heat the reaction mixture (e.g., to 60-80 °C) and stir until the starting amine is consumed, as monitored by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature, filter off any inorganic salts, and remove the solvent under reduced pressure.

-

Purification: The residue can be purified by partitioning between water and an organic solvent (like ethyl acetate), followed by drying and evaporation of the organic layer. Further purification can be achieved by column chromatography or distillation.

Comparative Summary and Selection Guide

The choice between these two reagents is dictated entirely by the desired synthetic transformation.

| Feature | 2-Methoxyethoxymethyl Chloride (MEM-Cl) | This compound |

| Reactive Center | Chloromethyl group (α-chloro ether) | Chloroethyl group (primary alkyl halide) |

| Primary Use | Reagent for MEM protection of alcohols. | Alkylation with a CH₂CH₂OCH₂CH₂OCH₃ group. |

| Key Reaction | Forms an acetal (MEM ether). | Forms a simple ether, amine, etc., via Sₙ2. |

| Cleavage | The resulting MEM group is cleaved by acid (Brønsted or Lewis).[1] | The introduced ether chain is stable and generally not cleaved.[10] |

| Analogy | Functionally similar to MOM-Cl, but with different deprotection lability.[4] | Functionally similar to other primary alkyl halides like ethyl bromide. |

Safety and Handling

Both compounds are hazardous chemicals and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

| Hazard Information | 2-Methoxyethoxymethyl Chloride (MEM-Cl) | This compound |

| GHS Pictograms | Flammable, Health Hazard, Irritant[1] | Data not consistently available, but assumed to be an irritant and potentially harmful. |

| Hazard Statements | H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1] | General hazards for alkyl chlorides apply: may be harmful if swallowed or inhaled, causes skin and eye irritation. |

| Key Risks | As a chloroalkyl ether, it is a potent alkylating agent and should be handled as a suspected carcinogen .[1] The closely related chloromethyl methyl ether is a known human carcinogen.[4] | Less reactive than MEM-Cl, but still an alkylating agent. Can release HCl upon contact with water.[5] |

| Storage | Store at -20°C under nitrogen. Moisture sensitive.[2] | Store in a cool, dry, well-ventilated area away from incompatible substances. |

| Handling | Use in a fume hood. Wear gloves, safety goggles, and a lab coat. Avoid inhalation of vapors. Stable under normal conditions but moisture sensitive.[2] | Standard precautions for handling alkyl halides. Avoid contact with skin, eyes, and clothing. |

Conclusion

While this compound and 2-methoxyethoxymethyl chloride share a common structural motif, they are not interchangeable. Their utility is defined by the position of the reactive chloride atom.

-

2-Methoxyethoxymethyl chloride (MEM-Cl) is a specialized reagent for the protection of alcohols , forming an acid-labile MEM ether. Its unique chelation-assisted cleavage by Lewis acids makes it a valuable tool in multi-step synthesis, offering an advantage over similar protecting groups like MOM.

-

This compound functions as a standard primary alkylating agent . It is used to introduce a permanent diethylene glycol monomethyl ether side chain, often to modify the physical or biological properties of a molecule.

A thorough understanding of these fundamental differences is crucial for researchers in drug development and chemical synthesis to design efficient, safe, and successful synthetic routes.

References

- 1. 2-Methoxyethoxymethyl chloride - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 5. Buy this compound | 52808-36-3 [smolecule.com]

- 6. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. chemwhat.com [chemwhat.com]

- 8. 2-Methoxyethoxymethyl chloride | 3970-21-6 [amp.chemicalbook.com]

- 9. 2-Methoxyethoxymethyl chloride | 3970-21-6 | Benchchem [benchchem.com]

- 10. Ether cleavage - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2-(2-Methoxyethoxy)ethyl Chloride for Researchers and Drug Development Professionals

Introduction

2-(2-Methoxyethoxy)ethyl chloride, with the CAS number 52808-36-3, is a bifunctional organic molecule that serves as a versatile intermediate in pharmaceutical and chemical synthesis.[1] Its structure, featuring a flexible and hydrophilic di-ether linkage terminating in a reactive chloride, makes it a valuable building block for the introduction of polyethylene glycol (PEG)-like chains. Such modifications can enhance the pharmacokinetic properties of drug candidates, including solubility and in vivo stability. This guide provides a comprehensive overview of its commercial availability, key chemical properties, synthesis, and potential applications for professionals in research and drug development.

Chemical and Physical Properties

This compound, also known by its IUPAC name 1-(2-chloroethoxy)-2-methoxyethane, is a white crystalline powder under standard conditions.[1] Its key physical and chemical properties are summarized in the table below, compiled from various suppliers and chemical databases.

| Property | Value | References |

| CAS Number | 52808-36-3 | [1] |

| Molecular Formula | C5H11ClO2 | [1] |

| Molecular Weight | 138.59 g/mol | [1] |

| Boiling Point | 156 °C at 760 mmHg | [1] |

| Density | 1.025 g/mL at 25°C | [1] |

| Flash Point | 44.8 °C | [1] |

| Refractive Index | n20/D 1.41 | [1] |

Commercial Availability and Suppliers

This compound is commercially available from a range of chemical suppliers that cater to the research and pharmaceutical industries. The compound is typically offered in various purities and quantities, from milligrams to kilograms. Below is a summary of some of the key suppliers and their offerings.

| Supplier | Available Quantities | Purity |

| Sigma-Aldrich | 100 mg - 10 g | Information not specified |

| Alfa Chemistry | Custom | Information not specified |

| BLD Pharm | Custom | Information not specified |

| Pharmaffiliates | Custom | Information not specified |

| iChemical | Custom | Information not specified |

| ChemWhat | Custom | Information not specified |

| EON Biotech | Custom | 98.00% |

Synthesis and Reactivity

The synthesis of this compound is not widely detailed in publicly available literature. However, a common and analogous method for the preparation of similar chloroalkanes from their corresponding alcohols is through treatment with a chlorinating agent. A plausible synthetic route would involve the reaction of 2-(2-methoxyethoxy)ethanol with thionyl chloride (SOCl2), often in the presence of a base like pyridine to neutralize the HCl byproduct. This reaction is a standard procedure for converting primary alcohols to alkyl chlorides.

The reactivity of this compound is primarily dictated by the terminal alkyl chloride. This functional group is susceptible to nucleophilic substitution reactions (SN2), allowing for the covalent attachment of the methoxyethoxyethyl moiety to a variety of substrates, such as amines, alcohols, and thiols. This reactivity is central to its utility as a building block in organic synthesis.

Experimental Protocols

While specific experimental protocols for the use of this compound are not abundant in the literature, a general procedure for a nucleophilic substitution reaction can be outlined. The following is a representative protocol for the etherification of a phenol, a common transformation in drug synthesis.

General Protocol for the Etherification of a Phenol:

-

Dissolution: Dissolve the phenolic substrate and a slight molar excess of this compound in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), to the reaction mixture. The base is crucial for deprotonating the phenol, thereby activating it for nucleophilic attack.

-

Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 60 to 100 °C. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired ether.

Applications in Research and Drug Development

The primary application of this compound in the pharmaceutical industry is as a chemical intermediate.[1] The incorporation of short, flexible ether chains can modulate the physicochemical properties of a molecule. These modifications can lead to improved solubility, reduced aggregation, and altered metabolic stability, all of which are critical parameters in drug design.

While specific examples of marketed drugs containing the 2-(2-methoxyethoxy)ethyl moiety derived directly from this chloride are not readily identifiable, the use of similar flexible linkers is a common strategy in medicinal chemistry.[2][3] For instance, in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the linker connecting the targeting moiety to the payload or the E3 ligase ligand is of critical importance for the overall efficacy of the therapeutic.[2][3] The 2-(2-methoxyethoxy)ethyl group represents a simple, non-cleavable, and hydrophilic linker element.

Signaling Pathways and Biological Activity

There is currently no publicly available information that directly links this compound to any specific signaling pathways or details its biological activity. Its role appears to be exclusively that of a synthetic building block, where the resulting ether linkage is generally considered to be metabolically stable and biologically inert. The impact on the biological activity of the final molecule is therefore a consequence of the overall change in the molecule's properties rather than a direct interaction of the linker itself.

Safety and Handling

Detailed safety information for this compound is not widely available. However, based on the safety data sheets for structurally related compounds such as 2-methoxyethoxymethyl chloride and other chlorinated ethers, it should be handled with caution in a well-ventilated fume hood.[4][5][6][7][8] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. The compound may be harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the eyes, skin, and respiratory tract.[4][8] It is also potentially flammable.[5][8]

Visualizations

To aid in the understanding of the concepts discussed, the following diagrams have been generated.

Figure 1: A conceptual workflow for the synthesis of this compound.

Figure 2: A logical diagram illustrating a typical nucleophilic substitution reaction.

References

Methodological & Application

Synthesis of Ethers Using 2-(2-Methoxyethoxy)ethyl Chloride: Application Notes and Protocols for Researchers

For researchers, scientists, and professionals in drug development, this document provides detailed application notes and experimental protocols for the synthesis of ethers utilizing 2-(2-Methoxyethoxy)ethyl chloride. This guide focuses on the Williamson ether synthesis, a robust and versatile method for forming the ether linkage.

The Williamson ether synthesis is a cornerstone of organic chemistry, valued for its broad applicability in the preparation of both symmetrical and unsymmetrical ethers. The reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide. This compound, with its primary chloride, is an excellent substrate for this reaction, enabling the introduction of the 2-(2-methoxyethoxy)ethyl moiety into a wide range of molecules. This functional group can enhance the pharmacokinetic properties of drug candidates by increasing their solubility and modulating their lipophilicity.

General Reaction Scheme

The general reaction for the synthesis of ethers using this compound is depicted below. An alcohol or phenol is deprotonated by a suitable base to form the corresponding alkoxide or phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of this compound and displacing the chloride leaving group.

Caption: General workflow of the Williamson ether synthesis.

Key Experimental Parameters and Optimization

Several factors influence the success and yield of the Williamson ether synthesis. Careful consideration of these parameters is crucial for optimal results.

| Parameter | Recommended Conditions | Notes |

| Substrate (Alcohol/Phenol) | Primary and secondary alcohols, phenols | Tertiary alcohols are prone to elimination reactions and are generally not suitable. |

| Base | Sodium hydride (NaH), potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), potassium hydroxide (KOH) | The choice of base depends on the pKa of the alcohol/phenol. Stronger bases like NaH are suitable for alcohols, while weaker bases like K₂CO₃ are often sufficient for phenols. |

| Solvent | Acetonitrile (CH₃CN), N,N-Dimethylformamide (DMF) | Polar aprotic solvents are preferred as they solvate the cation of the alkoxide, leaving the anion more nucleophilic.[1] |

| Temperature | 50 - 100 °C | The reaction temperature may need to be optimized depending on the reactivity of the substrates.[1] |

| Reaction Time | 1 - 8 hours | Reaction progress should be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1] |

| Stoichiometry | Slight excess of the alkyl halide | Using a slight excess of this compound can help drive the reaction to completion. |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of representative aryl and alkyl ethers using this compound.

Protocol 1: Synthesis of 1-(2-(2-Methoxyethoxy)ethoxy)-4-nitrobenzene

This protocol details the synthesis of an aryl ether using 4-nitrophenol as the starting material.

Materials:

-

4-Nitrophenol

-

This compound

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 4-nitrophenol (1.0 eq) in DMF, add anhydrous potassium carbonate (1.5 eq).

-

Add this compound (1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 4 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired ether.

Expected Yield: 85-95%

Protocol 2: Synthesis of 1-(2-(2-Methoxyethoxy)ethoxy)ethane

This protocol describes the synthesis of a simple alkyl ether using ethanol.

Materials:

-

Ethanol, absolute

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

This compound

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add absolute ethanol (1.0 eq) and anhydrous diethyl ether.

-

Cool the solution in an ice bath and add sodium hydride (1.1 eq) portion-wise.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add this compound (1.0 eq) dropwise to the reaction mixture.

-

Heat the reaction to reflux and stir for 6 hours, monitoring by GC.

-

Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by distillation to obtain the pure ether.

Expected Yield: 60-75%

Application in Drug Discovery: A Workflow for Receptor Binding Assay Compound Synthesis

Ethers containing the 2-(2-methoxyethoxy)ethyl moiety are often synthesized as part of a larger drug discovery campaign. This workflow illustrates the synthesis of a potential ligand and its subsequent use in a receptor binding assay to determine its affinity for a target receptor.

Caption: Workflow for synthesis and biological evaluation.

This workflow highlights the critical role of synthetic chemistry in providing novel compounds for biological screening. The synthesized 2-(2-methoxyethoxy)ethyl ethers can be evaluated for their binding affinity to a specific biological target, such as a G-protein coupled receptor (GPCR) or a kinase.[2] The data obtained from such assays, like the IC₅₀ or Kᵢ values, are essential for establishing structure-activity relationships (SAR) and guiding the design of more potent and selective drug candidates.

References

Application Notes and Protocols: 2-(2-Methoxyethoxy)ethyl Chloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(2-methoxyethoxy)ethyl chloride as a versatile alkylating agent in organic synthesis. This reagent is particularly useful for the introduction of the 2-(2-methoxyethoxy)ethyl (MEE) group onto various nucleophiles, a moiety that can modify the physicochemical properties of parent molecules, such as solubility and lipophilicity, which is of significant interest in drug development.[1]

Physicochemical Properties

This compound, also known as 1-(2-chloroethoxy)-2-methoxyethane, is a colorless liquid at room temperature.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 52808-36-3 | [2] |

| Molecular Formula | C₅H₁₁ClO₂ | [2] |

| Molecular Weight | 138.59 g/mol | [2] |

| Boiling Point | 156 °C at 760 mmHg | [1] |

| Density | 1.025 g/cm³ at 25°C | [1] |

| Flash Point | 44.8 °C | [1] |

| Refractive Index | n20/D 1.41 | [1] |

| Appearance | White crystalline powder | [1] |

Applications in Organic Synthesis

This compound is an effective alkylating agent for a variety of nucleophiles, including phenols, amines, and thiols. The introduction of the MEE group can enhance the aqueous solubility of molecules, a desirable property for bioactive compounds.

O-Alkylation of Phenols

The O-alkylation of phenols with this compound is a common application, notably in the synthesis of pharmaceutical intermediates. A prominent example is the synthesis of a precursor to Erlotinib, an EGFR inhibitor used in cancer therapy.

Table 2: O-Alkylation of Phenols - Reaction Conditions

| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 3,4-dihydroxybenzoate | K₂CO₃ | DMF | 80-100 | 2 | >90 |

| General Phenol | K₂CO₃ or Cs₂CO₃ | DMF or Acetonitrile | 60-100 | 2-12 | 80-95 |

Experimental Protocol: General Procedure for O-Alkylation of a Phenol

-

To a solution of the phenol (1.0 equiv.) in anhydrous dimethylformamide (DMF, 0.5 M) is added potassium carbonate (1.5 equiv.).

-

The mixture is stirred at room temperature for 30 minutes.

-